molecular formula C17H21ClN2OS B4892194 3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

Cat. No. B4892194
M. Wt: 336.9 g/mol
InChI Key: OLIJTUGUKNKOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of

Mechanism of Action

The mechanism of action of Compound X involves its interaction with specific receptors in the body, leading to the activation or inhibition of certain signaling pathways. This interaction can result in various biochemical and physiological effects, which are discussed in the following sections.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. In the field of cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, Compound X has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, Compound X has been shown to have analgesic effects by inhibiting the transmission of pain signals in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound X in lab experiments is its high potency and specificity. This allows researchers to study the effects of Compound X on specific signaling pathways and receptors in the body. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Careful consideration must be taken when using Compound X in lab experiments to ensure the safety of researchers and subjects.

Future Directions

There are several future directions for the study of Compound X. One of the main areas of future research is the development of more potent and specific analogs of Compound X. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various fields. Furthermore, the potential toxicity of Compound X must be further studied to ensure its safety for human use.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown promising results in various fields, including medicinal chemistry, cancer research, and pain management. Its high potency and specificity make it a valuable tool for researchers studying specific signaling pathways and receptors in the body. However, careful consideration must be taken when using Compound X in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.

Synthesis Methods

The synthesis of Compound X involves the reaction of 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid with N-(1-methyl-4-piperidinyl)amine in the presence of a coupling reagent. The reaction is carried out under specific conditions, and the resulting compound is purified to obtain pure Compound X. The synthesis method for Compound X has been optimized to produce high yields and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, Compound X has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, Compound X has been studied for its potential use as an anti-inflammatory agent and as a pain reliever.

properties

IUPAC Name

3-chloro-6-ethyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-3-11-4-5-13-14(10-11)22-16(15(13)18)17(21)19-12-6-8-20(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIJTUGUKNKOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-ethyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide

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